Isoquinolin-5-ylboronic acid hydrochloride
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Overview
Description
Isoquinolin-5-ylboronic acid hydrochloride is a boronic acid derivative with the molecular formula C9H9BClNO2. It is a versatile compound used in various chemical reactions, particularly in the field of organic synthesis. This compound is known for its role in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquinolin-5-ylboronic acid hydrochloride can be synthesized through several methods. One common approach involves the borylation of isoquinoline derivatives. The reaction typically uses a palladium catalyst and a boron reagent, such as bis(pinacolato)diboron, under mild conditions. The reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination to yield the desired boronic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale borylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Isoquinolin-5-ylboronic acid hydrochloride undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Substituted Isoquinolines: Formed through substitution reactions.
Scientific Research Applications
Isoquinolin-5-ylboronic acid hydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of isoquinolin-5-ylboronic acid hydrochloride in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst reacts with the aryl or vinyl halide to form a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the carbon-carbon bond and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling, but with a simpler structure.
Pyridine-3-boronic Acid: Similar in structure but with a pyridine ring instead of an isoquinoline ring.
Naphthylboronic Acid: Contains a naphthalene ring, offering different reactivity and properties.
Uniqueness
Isoquinolin-5-ylboronic acid hydrochloride is unique due to its isoquinoline ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and biologically active compounds .
Properties
IUPAC Name |
isoquinolin-5-ylboronic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2.ClH/c12-10(13)9-3-1-2-7-6-11-5-4-8(7)9;/h1-6,12-13H;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHKZJGKVPKAJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CN=CC2=CC=C1)(O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657419 |
Source
|
Record name | Isoquinolin-5-ylboronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-46-6 |
Source
|
Record name | Boronic acid, B-5-isoquinolinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoquinolin-5-ylboronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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